2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring a combination of pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, phenyl derivatives, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share structural similarities with oxazole derivatives and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing pyridine rings are widely studied for their diverse chemical and biological properties.
Uniqueness
2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of pyridine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-11-18(22-26-20(13-28-22)15-7-3-1-4-8-15)25-19(12-17)23-27-21(14-29-23)16-9-5-2-6-10-16/h1-12,20-21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGAHMOPZTZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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